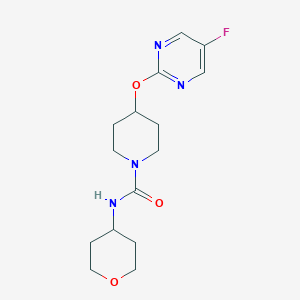

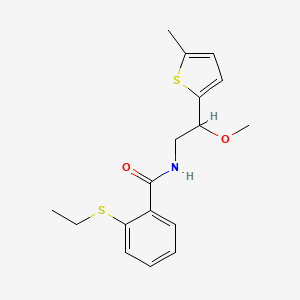

![molecular formula C17H12ClN3O3S3 B2527849 5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1171732-27-6](/img/structure/B2527849.png)

5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves the interaction of the neutral ligand chlorothiophene in the S1 subsite . This allows for the combination of good oral bioavailability and high potency .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Physical And Chemical Properties Analysis

The molecular formula of the compound is C17H12ClN3O3S3 and its molecular weight is 437.93.Applications De Recherche Scientifique

Antibacterial and Antitubercular Activities

The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized through thiophene ring closure. The process involved the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriately substituted phenacyl halides. These derivatives underwent intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation to yield corresponding sulfonic acid derivatives. Additionally, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones led to amide derivatives, while reduction of the NO2 group produced amino derivatives. All new compounds were confirmed using techniques such as 1H NMR, 13C NMR, IR, and HRMS.

Significant antibacterial and antitubercular activities: were observed for some of these compounds. Given the pressing concern of bacterial resistance to existing antimicrobial agents, these findings highlight the potential of thiazolo[3,2-a]pyrimidines as scaffolds for novel antimicrobial drugs .

Antioxidant Properties

In addition to their antimicrobial potential, these compounds were evaluated for their antioxidant properties. Two in vitro methods were employed: DPPH radical scavenging activity and ABTS radical scavenging activity. These assessments provide insights into their ability to counteract oxidative stress and free radicals .

Other Biological Activities

Beyond antibacterial and antioxidant effects, thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including:

Availability

If you’re interested in exploring this compound further, you can find it under CAS No. 1171732-27-6. Researchers continue to investigate its potential applications, and its unique chemical structure makes it an exciting candidate for further study.

Mécanisme D'action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds with high affinity to FXa, inhibiting its activity and thus preventing the formation of thrombin, a key enzyme in the coagulation cascade . This results in an antithrombotic effect .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Pharmacokinetics

The compound has been identified as a potent FXa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa and the subsequent disruption of the coagulation cascade result in a reduction in blood clot formation . This can help prevent conditions such as deep vein thrombosis and pulmonary embolism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S3/c1-10-7-15(22)21-13(9-25-17(21)19-10)11-3-2-4-12(8-11)20-27(23,24)16-6-5-14(18)26-16/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHOIRJKYRUGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

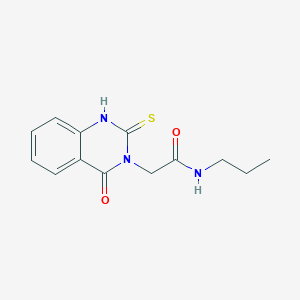

![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

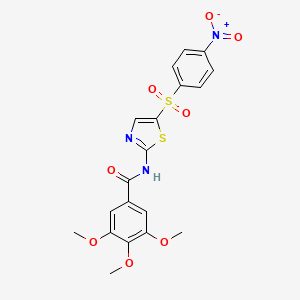

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

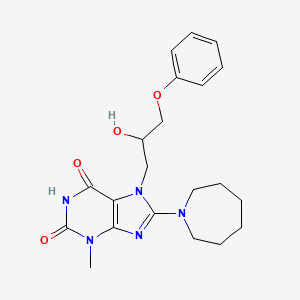

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)